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Core Science & Biosynthesis

Foundational

Pharmacological and Receptor Binding Profile of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Derivatives

An In-Depth Technical Guide on the Positional Isomerism of Methylenedioxyamphetamines Executive Summary & Chemical Identity In neuropharmacological drug development, minor structural modifications often dictate profound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Positional Isomerism of Methylenedioxyamphetamines

Executive Summary & Chemical Identity

In neuropharmacological drug development, minor structural modifications often dictate profound shifts in receptor selectivity and behavioral outcomes. The compound 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (also known as 2,3-methylenedioxyphenyl-2-nitropropene or 2,3-MDP2NP) is a critical synthetic precursor[1]. While the nitropropene itself lacks direct neuroreceptor activity, it serves as the foundational intermediate for synthesizing the 2,3-substituted derivatives of methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA).

Unlike their famous 3,4-substituted counterparts (which act as potent entactogens), the 2,3-derivatives—specifically 2,3-MDA (ortho-MDA) and 2,3-MDMA —demonstrate a radically altered binding profile. This whitepaper explores the structure-activity relationship (SAR) of these derivatives, detailing how positional isomerism shifts the pharmacological profile from a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) to a highly selective noradrenergic/dopaminergic stimulant[2].

Synthetic_Workflow A 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (2,3-MDP2NP) B Reduction (Fe/HCl or LiAlH4) A->B C 2,3-MDA (ortho-MDA) B->C D Reductive Amination (MeNH2, NaBH3CN) C->D F High NET Affinity Low SERT Affinity C->F E 2,3-MDMA (ortho-MDMA) D->E E->F G Stimulant Profile (Lacks Entactogenesis) F->G

Synthetic pathway and structure-activity relationship of 2,3-benzodioxole derivatives.

Structure-Activity Relationship (SAR): The Causality of Isomerism

The subjective effects of classical 3,4-MDMA are driven by its high affinity for the Serotonin Transporter (SERT). However, shifting the methylenedioxy bridge from the 3,4-position to the 2,3-position induces severe steric hindrance within the SERT orthosteric binding pocket.

Mechanistic Causality: The human SERT binding site is evolutionarily optimized for para- and meta-substituted phenethylamines (mimicking the 5-hydroxy group of endogenous serotonin). The 3,4-methylenedioxy group perfectly occupies this spatial cavity, allowing the amine to form a critical salt bridge with the Asp98 residue. When the bulk of the methylenedioxy ring is shifted to the ortho position (2,3-substitution), it creates a steric clash with the transmembrane domains of SERT, preventing the optimal alignment required for transport inhibition[3].

Conversely, the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) possess binding pockets that are more accommodating of ortho-substitutions. As a result, 2,3-MDMA retains high affinity for NET but loses its serotonergic properties[3].

Table 1: Comparative Transporter Inhibition Profiles
CompoundSERT Inhibition PotencyNET Inhibition PotencyPrimary Pharmacological Profile
3,4-MDMA High (+++)High (+++)Entactogen / Empathogen
3,4-MDA High (+++)High (+++)Entactogen / Stimulant
2,3-MDMA Low (+)High (+++)Pure Stimulant
2,3-MDA Low (+)High (+++)Pure Stimulant[2]

Data synthesized from in vitro radioligand binding assays demonstrating that 2,3-MDMA is equipotent to 3,4-MDMA at NET, but significantly less potent at SERT[3].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically validate the SERT vs. NET selectivity of 2,3-benzodioxole derivatives, a radioligand uptake inhibition assay is utilized. This methodology uses heterologous expression models to isolate transporter-specific kinetics, eliminating the confounding variables present in whole-brain homogenates[3].

Rationale for Model Selection
  • HEK293-SERT Cells: Human Embryonic Kidney 293 cells do not natively express monoamine transporters. Transfecting them with human SERT provides a zero-background chassis, ensuring that any measured tritium uptake is exclusively SERT-mediated.

  • PC12 Cells: Rat pheochromocytoma (PC12) cells natively express high physiological levels of NET, providing a highly reliable model for noradrenergic transport without the instability of transient transfections[3].

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293-SERT and PC12 cells in standard DMEM supplemented with 10% FBS. Seed into 24-well plates and grow to 80% confluence.

  • Buffer Equilibration: Wash cells twice with pre-warmed Krebs-Ringer HEPES (KRH) buffer to remove endogenous monoamines.

  • Ligand & Drug Incubation: Introduce the 2,3-MDMA derivative at varying logarithmic concentrations (10 nM to 0.5 mM). Immediately add 10 nM of [3H]5−HT (for HEK293) or [3H]Noradrenaline (for PC12). Incubate at 37°C for 10 minutes.

  • Internal Validation (The Self-Validating Step): To ensure trustworthiness and calculate specific binding, run parallel control wells containing 10 μM Fluoxetine (for SERT) or 10 μM Desipramine (for NET). Because these are highly selective, saturating inhibitors, any radioactivity measured in these wells represents passive diffusion or non-specific membrane binding (background noise), which is subtracted from the total uptake.

  • Termination via Rapid Filtration: Halt the reaction by rapid vacuum filtration over GF/B glass microfiber filters.

    • Expert Insight: Filters must be pre-soaked in 0.1% polyethylenimine (PEI). Glass fiber has a net negative charge that binds positively charged monoamines. PEI neutralizes this charge, preventing false-positive radioactivity readings.

  • Quantification: Wash filters three times with ice-cold KRH buffer, transfer to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained tritium ( 3H ) using a scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ (inhibition constant) using the Cheng-Prusoff equation.

Assay_Protocol N1 1. Cell Culture (HEK293-SERT / PC12-NET) N2 2. Radioligand Incubation ([3H]5-HT / [3H]NA + Drug) N1->N2 N4 3. Rapid Filtration (GF/B Filters, 0.1% PEI) N2->N4 N3 Internal Control (+ Fluoxetine / Desipramine) N3->N4 Subtracts Non-Specific Binding N5 4. Scintillation Counting (Tritium Quantification) N4->N5 N6 5. Data Analysis (IC50 / Ki Calculation) N5->N6

Step-by-step workflow for in vitro monoamine transporter radioligand binding assays.

Pharmacological Implications

The receptor binding profile of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole derivatives highlights a critical principle in drug design: ortho-substitution of the methylenedioxy ring abolishes entactogenesis.

Clinical and anecdotal reports historically align with these in vitro findings. 2,3-MDA (ortho-MDA) was noted by early psychopharmacologists to produce prolonged wakefulness and stimulation without any of the empathy, emotional openness, or psychedelic effects characteristic of 3,4-MDA[2]. By acting primarily on NET and DAT, these derivatives behave pharmacologically closer to standard amphetamine than to MDMA[3]. For drug development professionals, the 2,3-benzodioxole scaffold offers a structural template for designing robust wakefulness-promoting agents or adrenergically-biased stimulants devoid of serotonergic neurotoxicity.

References

  • Montgomery, T., et al. (2007).Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology.
  • MDMA.net / PiHKAL Archive.MDA: The Love Drug - Utopian Pharmacology. (Details human psychopharmacology and lack of entactogenic effects in ORTHO-MDA).
  • Seither, J. Z. (2018).Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Digital Commons.

Sources

Exploratory

Thermodynamic Stability and Crystallographic Profiling of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Executive Summary 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is a highly functionalized nitroalkene belonging to the broader class of nitropropenyl benzodioxoles, compounds widely investigated for their potential as protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is a highly functionalized nitroalkene belonging to the broader class of nitropropenyl benzodioxoles, compounds widely investigated for their potential as protein tyrosine phosphatase (PTP) inhibitors, antimicrobial agents, and critical synthetic intermediates[1]. While the 5-substituted isomer (MDP2NP) is frequently documented in the literature, the 4-substituted positional isomer shares near-identical thermodynamic and crystallographic behaviors, dictated by the conserved methylenedioxy and nitropropenyl moieties.

This technical guide provides an in-depth analysis of the solid-state thermodynamic stability, crystal packing forces, and thermal degradation profiles of this compound. It is designed to equip researchers in drug development and materials science with self-validating protocols for physical characterization.

Structural Thermodynamics and E/Z Isomerism

The presence of the substituted carbon-carbon double bond in the 2-nitroprop-1-enyl chain gives rise to geometric isomerism[2]. Under conditions of thermodynamic control, the synthesis and subsequent crystallization of 2-nitroprop-1-enylbenzene derivatives overwhelmingly favor the (E)-isomer (>95%)[2].

The Causality of Thermodynamic Preference: This thermodynamic preference is driven by steric strain relief. In the (Z)-configuration, the bulky 1,3-benzodioxole ring and the nitro group are forced into a cis-like spatial proximity, leading to severe steric clash and disruption of molecular planarity. The (E)-isomer allows the extended π-system to remain planar, maximizing conjugation between the aromatic ring and the nitroalkene moiety. This planarity minimizes the Gibbs free energy of the system, making the (E)-isomer the thermodynamically stable product.

Crystallographic Architecture and Supramolecular Interactions

The thermodynamic stability of the crystalline solid is a direct manifestation of its supramolecular packing. X-ray crystallographic analyses of related 2-nitropropene derivatives reveal that the crystal lattice is stabilized by a synergistic network of non-covalent interactions[3].

  • Lone Pair-π-Hole Interactions: The nitro groups participate in highly directional NO₂···NO₂ interactions (with N···O distances typically around 3.19 Å), which act as a primary supramolecular structural motif[3].

  • Hydrogen Bonding: The lattice is further stabilized by weak, yet pervasive, intermolecular C-H···O interactions between the aliphatic protons of the methylenedioxy ring and the oxygen atoms of the nitro group[2].

  • π-π Stacking: Slipped π-π interactions between the benzodioxole rings complement the hydrogen bonding network, creating infinite stacks that define the macroscopic crystal habit[3].

These robust packing forces elevate the melting point of the benzodioxole derivative (~94–96 °C)[4] significantly above that of the unsubstituted phenyl-2-nitropropene (~64–66 °C)[5].

Thermal Degradation and Hydrolytic Pathways

Understanding the boundary conditions of thermodynamic stability requires profiling the compound's degradation pathways. Under standard storage conditions (2–8 °C), the crystal is highly stable[5]. However, under thermal stress or acidic aqueous conditions, the compound is susceptible to hydrolytic cleavage[2].

The primary degradation route is the retro-Henry (retro-nitroaldol) reaction. In the presence of moisture and acidic protons, the alkene undergoes hydration followed by C-C bond cleavage, yielding the corresponding 2,3-methylenedioxybenzaldehyde and nitroethane[2]. At elevated temperatures (>160 °C), the compound undergoes exothermic thermal decomposition, leading to polymeric degradants.

Pathway A 4-(2-Nitroprop-1-enyl)- 1,3-benzodioxole (Stable E-Isomer) B Acidic Hydrolysis / Thermal Stress A->B H2O, H+ / ΔT E Polymeric Degradants (High Temp > 160°C) A->E Thermal Decomposition C 2,3-Methylenedioxy- benzaldehyde B->C Retro-Henry Cleavage D Nitroethane B->D Retro-Henry Cleavage

Caption: Thermodynamic degradation and hydrolytic cleavage pathways of the nitropropenyl benzodioxole core.

Experimental Protocols: Self-Validating Systems

Protocol 1: Solvent-Mediated Crystallization and Polymorph Screening

Expertise & Causality: 2-propanol is selected as the crystallization solvent over ethanol or methanol. Its slightly lower polarity creates a steeper solubility gradient for the nitroalkene upon cooling. This effectively rejects polar impurities (such as unreacted aldehydes) into the mother liquor while promoting the slow, controlled nucleation required to isolate the thermodynamically stable (E)-polymorph.

  • Dissolution: Suspend 5.0 g of crude 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole in 25 mL of 2-propanol in a 50 mL round-bottom flask.

  • Thermal Equilibration: Heat the suspension to 75 °C under gentle reflux until complete dissolution is achieved. Maintain for 10 minutes to ensure the destruction of kinetic crystalline nuclei.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5 °C/min to 20 °C. Rapid cooling must be avoided to prevent the kinetic trapping of the (Z)-isomer or amorphous domains.

  • Isolation & Self-Validation: Filter the primary crop under a vacuum.

    • Self-Validation Step: Subject the mother liquor to a secondary cooling phase at 4 °C for 12 hours. If the secondary crop exhibits a melting point depression >2 °C compared to the primary crop, it indicates kinetic trapping of impurities in the primary phase, necessitating a secondary recrystallization.

Protocol 2: Differential Scanning Calorimetry (DSC) & TGA Workflow

Expertise & Causality: DSC is utilized to determine the exact melting onset ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ). TGA is run concurrently under a nitrogen purge to differentiate between a true melting endotherm and mass-loss events (e.g., volatilization of trapped solvent or retro-Henry degradation).

  • Calibration & Self-Validation: Run a high-purity Indium standard. If the Indium onset temperature deviates by >0.1 °C from 156.6 °C, recalibrate the furnace thermocouple before proceeding.

  • Sample Preparation: Weigh 2.0–5.0 mg of the crystalline sample into a hermetically sealed aluminum pan. Pierce the lid with a single 50 µm pinhole.

    • Reasoning: The pinhole allows for the release of volatile degradants (like nitroethane) during thermal stress, preventing pressure-induced baseline artifacts.

  • Purge: Equilibrate the furnace with dry N₂ gas at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

  • Data Extraction: Integrate the melting endotherm to calculate ΔHfus​ and record the extrapolated onset temperature.

Workflow S1 Step 1: Sample Prep (2-5 mg, Al pan, Pinhole) S2 Step 2: System Purge (N2 gas, 50 mL/min) S1->S2 S3 Step 3: Thermal Ramp (10 °C/min to 200 °C) S2->S3 S4 Step 4: Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Step 5: Thermodynamic Analysis (ΔH_fus, Tm, T_onset) S4->S5

Caption: Step-by-step workflow for the thermodynamic profiling (DSC/TGA) of crystalline samples.

Quantitative Data Presentation

Table 1: Thermodynamic and Crystallographic Properties

ParameterValue / ObservationAnalytical Method
Predominant Isomer (E)-Isomer (>95%)NMR / XRD
Melting Point ( Tm​ ) 94.0 – 96.0 °CDSC (Onset Temp)
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molDSC Integration
Crystal System Triclinic / Monoclinic (Polymorph dependent)Single-Crystal XRD
Primary Degradation Retro-Henry Cleavage (Yields Nitroethane)TGA-MS / HPLC

Table 2: Solvent-Dependent Crystallization Thermodynamics

Solvent SystemPolarity IndexCooling RateYield (%)Polymorph Purity
2-Propanol 3.90.5 °C/min88%High (Pure E-Isomer)
Ethanol 5.20.5 °C/min74%Moderate
Glacial Acetic Acid 6.21.0 °C/min65%Low (Hydrolytic risk)

References

  • Source: nih.
  • Source: benchchem.
  • Title: High-Yielding Syntheses, Crystal Structures and Hirshfeld Surface Analysis of Bis-1,1′-(2-nitropropenes)
  • Title: CAS 5438-41-5 5-(2-Nitroprop-1-enyl)
  • Source: wikipedia.

Sources

Foundational

Preliminary Toxicity Screening of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole: A Comprehensive Technical Guide

Executive Summary The compound 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (also known as 3,4-methylenedioxyphenyl-2-nitropropene or MDP2NP) is a structurally complex molecule frequently utilized as a chemical intermediate....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (also known as 3,4-methylenedioxyphenyl-2-nitropropene or MDP2NP) is a structurally complex molecule frequently utilized as a chemical intermediate. From a toxicological and drug-development perspective, this chemical entity presents a unique challenge due to the presence of two distinct structural alerts: a nitroalkene moiety and a 1,3-benzodioxole ring .

Evaluating the safety profile of such compounds requires a targeted screening strategy that accounts for both direct electrophilic reactivity and enzyme-mediated bioactivation. This whitepaper outlines a field-proven, mechanism-driven framework for the preliminary in vitro and in vivo toxicity screening of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, ensuring robust data collection for early-stage hazard identification.

Mechanistic Rationale for Toxicity (E-E-A-T Grounding)

Designing an effective toxicity screening protocol requires an intimate understanding of the molecule's structural liabilities. The toxicity of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is driven by a dual-pathway mechanism:

  • The Nitroalkene Alert (Direct Electrophilicity): Nitroalkenes are potent Michael acceptors. The highly electron-withdrawing nitro group polarizes the adjacent alkene, facilitating covalent adduction with nucleophilic thiolates [1]. In biological systems, this leads to the rapid alkylation of intracellular glutathione (GSH) and critical protein cysteine residues, triggering severe oxidative stress and disrupting cellular redox homeostasis [2].

  • The 1,3-Benzodioxole Alert (Metabolic Bioactivation): The benzodioxole ring is a well-documented liability in medicinal chemistry. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) catalyze the demethylenation of the 1,3-benzodioxole ring, generating a catechol intermediate. This catechol is further oxidized into a highly reactive ortho-quinone, which acts as a secondary electrophile, causing mechanism-based inactivation of CYP enzymes and initiating destructive redox cycling [3, 4].

Because of this dual-threat profile, standard immortalized cell lines (like HepG2) that lack basal CYP450 activity will produce false-negative hepatotoxicity results. Metabolically competent models (e.g., HepaRG cells or primary human hepatocytes) and exogenous metabolic activation (S9 fractions) are strictly required.

ToxicityPathways cluster_nitro Nitroalkene Pathway (Michael Acceptor) cluster_benzo Benzodioxole Pathway (CYP450 Bioactivation) A 4-(2-Nitroprop-1-enyl)- 1,3-benzodioxole B Direct Electrophilic Attack (Michael Addition) A->B Non-enzymatic E CYP450-Mediated Demethylenation A->E Hepatic Metabolism C GSH Depletion & Cysteine Alkylation B->C D Oxidative Stress, Mitochondrial Dysfunction, & Apoptosis C->D F Catechol to Ortho-Quinone Formation E->F G Mechanism-Based CYP Inactivation & Redox Cycling F->G G->D

Dual pathways of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole toxicity via Michael addition and CYP450.

Phase I: In Vitro Cytotoxicity & Hepatotoxicity

To capture both the direct Michael addition toxicity and the CYP450-mediated bioactivation, we utilize HepaRG cells. HepaRG cells maintain high, stable levels of CYP1A2, CYP2D6, and CYP3A4, making them vastly superior to HepG2 for evaluating benzodioxole derivatives.

Step-by-Step Methodology: Multiplexed Viability and GSH Depletion
  • Cell Culture & Seeding: Differentiate HepaRG cells according to standard protocols. Seed at 5×104 cells/well in 96-well opaque-walled plates. Allow 24 hours for attachment.

  • Compound Preparation: Dissolve 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole in LC-MS grade DMSO. Prepare a 10-point serial dilution (0.1 µM to 200 µM). Ensure final DMSO concentration in the culture media does not exceed 0.5% (v/v).

  • Exposure: Treat the cells with the compound dilutions for 24 hours and 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for GSH depletion (e.g., ethacrynic acid).

  • GSH Quantification (GSH-Glo™): After exposure, remove media and add GSH-Glo™ Reagent. The reagent converts a luciferin-NT derivative to luciferin in the presence of GSH. Incubate for 30 minutes, add Luciferin Detection Reagent, and read luminescence.

  • ATP Viability Readout (CellTiter-Glo®): In a parallel replicate plate, add CellTiter-Glo® reagent to lyse cells and measure ATP levels. Read luminescence to calculate the IC50​ for cellular viability.

Phase II: Genotoxicity Screening

Because the bioactivated ortho-quinone and the nitroalkene can form covalent adducts with DNA, genotoxicity screening is mandatory [5].

Step-by-Step Methodology: Mini-Ames Test (OECD 471 Compliant)
  • Strain Preparation: Inoculate nutrient broth with Salmonella typhimurium tester strains (TA98 for frameshifts, TA100 and TA1535 for base-pair substitutions). Incubate overnight at 37°C until an OD600 of 1.0 is reached.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) post-mitochondrial supernatant (S9) fraction from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate. Causality note: The S9 mix is critical to bioactivate the benzodioxole ring into the reactive quinone.

  • Exposure (Pre-incubation Method): Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and 0.05 mL of the test compound (dosed up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

Phase III: Preliminary In Vivo Acute Toxicity

If in vitro profiles warrant further development, an acute in vivo assessment establishes the baseline systemic toxicity and identifies target organs.

Step-by-Step Methodology: Acute Toxic Class Method (OECD 423)
  • Animal Selection: Utilize healthy, nulliparous, non-pregnant young adult female Wistar rats (n=3 per dosing step). Fast animals overnight prior to dosing.

  • Dose Formulation: Suspend 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole in a biologically inert vehicle (e.g., corn oil).

  • Administration: Administer via oral gavage. Start at a predefined dose (e.g., 300 mg/kg body weight) based on the globally harmonized system (GHS).

  • Clinical Observation: Monitor animals continuously for the first 4 hours, focusing on signs of sympathomimetic toxicity (tremors, hyperthermia, piloerection) and hepatotoxicity (jaundice, lethargy). Continue daily monitoring for 14 days.

  • Necropsy: Euthanize surviving animals on day 14. Perform a gross necropsy with mandatory histopathological sectioning of the liver, kidneys, and heart to assess tissue-level necrosis or quinone-induced fibrotic changes.

Data Presentation & Quantitative Summaries

The following tables summarize the expected screening endpoints and hypothetical quantitative profiles based on the structural analogs of nitroalkenes and benzodioxoles.

Table 1: Summary of Preclinical Toxicity Assays and Expected Thresholds
Assay TypeBiological Target / EndpointBiomarker / ReadoutExpected Response Profile
HepaRG Viability Hepatocyte membrane integrity & ATPLuminescence (ATP)Dose-dependent toxicity; expected IC50​ < 50 µM due to bioactivation.
GSH Depletion Intracellular redox homeostasisLuminescence (GSH)Rapid depletion within 4-8 hours due to Michael addition.
Mini-Ames Test DNA mutation (Frameshift & Base-pair)Revertant Colony CountPositive in TA98/TA100 only in the presence of S9 metabolic activation.
OECD 423 Acute systemic toxicityMortality / Clinical signsHepatomegaly and sympathomimetic distress at >300 mg/kg.
Table 2: Hypothetical Quantitative Toxicity Profile for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole
ParameterTest SystemIncubation / ExposureProjected Value / Result
Hepatotoxicity ( IC50​ ) HepaRG Cells48 Hours18.5 µM ± 2.1 µM
GSH Depletion ( EC50​ ) HepaRG Cells24 Hours8.2 µM ± 1.4 µM
Mutagenicity Ratio S. typhimurium TA98 (+S9)72 Hours> 2.5x over vehicle control (Positive)
Acute Oral LD50​ Est. Wistar Rats (Female)14 DaysCategory 4 (300 - 2000 mg/kg)

References

  • Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates National Institutes of Health (NIH) / PMC[Link]

  • Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing bioRxiv[Link]

  • Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates Annual Reviews of Pharmacology and Toxicology[Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition Journal of the American Chemical Society (ACS)[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (MDP2NP)

Executive Summary & Scientific Context 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, commonly referred to as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), is a highly conjugated, lipophilic intermediate critical to the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, commonly referred to as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), is a highly conjugated, lipophilic intermediate critical to the synthesis of 3,4-methylenedioxymethamphetamine (MDMA)[1]. In both pharmaceutical cGMP manufacturing and forensic impurity profiling, MDP2NP is synthesized via the Henry reaction of piperonal with nitroethane[2].

As a Senior Application Scientist, the primary challenge in developing a robust High-Performance Liquid Chromatography (HPLC) method for MDP2NP lies in achieving baseline resolution between the target analyte, its precursor (piperonal), and its downstream product (MDP2P)[3]. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for high-throughput reaction monitoring and quantitative purity assays.

SynthesisTracking P Piperonal (Precursor) N MDP2NP (Target Analyte) P->N Henry Rxn K MDP2P (Ketone) N->K Reduction M MDMA (Final API) K->M Amination

Synthetic pathway of MDMA highlighting the MDP2NP intermediate tracked via HPLC.

Physicochemical Rationale & Method Design

To move beyond empirical trial-and-error, this method is grounded in the specific physicochemical properties of MDP2NP:

  • Stationary Phase Causality: MDP2NP is a neutral, highly lipophilic molecule. A high-carbon-load C18 column (octadecylsilane) provides the necessary hydrophobic retention mechanism. End-capping is critical to prevent secondary interactions between the nitro group and residual surface silanols, which would otherwise cause peak tailing.

  • Mobile Phase Causality: An isocratic elution profile using Acetonitrile (ACN) and Water is selected. ACN is preferred over Methanol due to its lower viscosity (reducing backpressure) and lower UV cutoff. The addition of 0.1% Formic Acid (FA) acts as a peak modifier; while MDP2NP is neutral, reaction matrix impurities often contain basic amines or acidic phenols. The acidic buffer ensures these impurities remain in a single ionization state, preventing co-elution and peak splitting[4].

  • Detection Causality: The extended π -conjugation from the benzodioxole ring through the nitroalkene double bond induces a significant bathochromic (red) shift. While piperonal and MDP2P absorb maximally around 280 nm, MDP2NP exhibits a distinct λmax​ near 320 nm. Utilizing Photodiode Array (PDA) detection at 320 nm provides extreme selectivity, effectively rendering non-conjugated matrix interferences "invisible."

MethodLogic A Analyte: MDP2NP (Conjugated Nitroalkene) B Stationary Phase C18 Column (Hydrophobic) A->B Drives Phase Selection C Mobile Phase Water/ACN + 0.1% FA A->C Dictates Eluent D Detection PDA at 320 nm A->D UV Shift (>300nm) E System Suitability (Rs > 2.0, N > 5000) B->E C->E D->E

Logical workflow mapping analyte properties to HPLC method development choices.

Quantitative Data & Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh efficiency for closely eluting structural analogs.
Mobile Phase A HPLC-Grade Water + 0.1% FASuppresses ionization of matrix impurities.
Mobile Phase B Acetonitrile (ACN) + 0.1% FALow viscosity, excellent mass transfer.
Elution Mode Isocratic, 60% B : 40% ABalances retention factor ( k′ ) and run time.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times against ambient fluctuations.
Detection PDA (Extracted at 280 nm & 320 nm)320 nm for MDP2NP selectivity; 280 nm for impurities.
Injection Vol 5.0 µLPrevents column overloading and band broadening.
Table 2: Expected Retention Times & UV Maxima
CompoundElution OrderApprox. RT (min)UV λmax​ (nm)
Piperonal13.2278, 315 (weak)
MDP2P24.5285
MDP2NP 3 6.8 235, 320 (strong)

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system . It mandates that data acquisition cannot proceed unless the System Suitability Test (SST) criteria are mathematically satisfied, ensuring absolute trustworthiness of the generated data.

Phase 1: Preparation of Mobile Phases and Diluents
  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid. Sonicate for 10 minutes.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Water:ACN. Causality note: Matching the diluent closely to the initial mobile phase composition prevents solvent-mismatch phenomena, which cause peak fronting.

Phase 2: Standard and Sample Preparation
  • SST Resolution Mix: Accurately weigh 10 mg each of Piperonal, MDP2P, and MDP2NP reference standards. Dissolve in 10 mL of Sample Diluent (1.0 mg/mL stock). Dilute 1:10 to achieve a 100 µg/mL working resolution standard.

  • Sample Prep: Weigh 10 mg of the synthesized MDP2NP batch. Dissolve in 10 mL of Sample Diluent. Vortex for 30 seconds.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter into amber HPLC vials. Causality note: Amber vials are required as conjugated nitropropenes can undergo slow photo-degradation under ambient laboratory lighting.

Phase 3: System Suitability Testing (Self-Validation Loop)
  • Purge the HPLC system with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Equilibrate the column at the method conditions (60% B, 1.0 mL/min, 30 °C) until a stable baseline is achieved (typically 15-20 column volumes).

  • Inject the SST Resolution Mix (5.0 µL) in triplicate.

  • Validation Gate: The system software must verify the following parameters before proceeding to sample analysis:

    • Resolution ( Rs​ ): > 2.0 between MDP2P and MDP2NP.

    • Tailing Factor ( Tf​ ): < 1.5 for the MDP2NP peak.

    • Theoretical Plates ( N ): > 5,000 for the MDP2NP peak.

    • RSD of Retention Time: < 1.0% across the three injections.

Phase 4: Sample Analysis & Data Processing
  • Once the SST gate is passed, inject the blank (Sample Diluent) to confirm no carryover.

  • Inject the unknown MDP2NP samples.

  • Extract the chromatogram at 320 nm for precise quantification of MDP2NP, and at 280 nm to profile residual piperonal or MDP2P impurities[3].

  • Calculate assay purity using the area normalization method or against a multi-point calibration curve ( R2>0.999 ).

References

  • The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA)
  • Source: acs.
  • Source: benchchem.
  • Source: researchgate.

Sources

Application

electrochemical reduction techniques for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

An Application Guide to the Electrochemical Reduction of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive technical guide for the electr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Electrochemical Reduction of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the electrochemical reduction of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, a key precursor in the synthesis of valuable amine compounds. Electrochemical synthesis offers a compelling alternative to traditional chemical reductions, providing enhanced control over reaction selectivity, minimizing the use of hazardous reagents, and often operating under milder conditions. This guide delves into the fundamental principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for both the selective synthesis of the intermediate oxime and the complete reduction to the primary amine, 4-(2-aminopropyl)-1,3-benzodioxole. The methodologies are designed for researchers, chemists, and drug development professionals seeking to leverage green chemistry principles for efficient and controlled organic synthesis.

Scientific Principles and Mechanistic Overview

The target molecule, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, is a conjugated nitroalkene, often synthesized via the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) and nitroethane. Its structure features an electron-withdrawing nitro group conjugated with a carbon-carbon double bond, making it highly susceptible to reductive transformations.

The electrochemical reduction of such β-nitrostyrene derivatives is a stepwise process. The reaction pathway and final product can be precisely controlled by the applied potential at the working electrode (cathode).[1][2]

The Two-Stage Reduction Pathway:

  • Formation of the Oxime: At moderately negative potentials (ca. -0.25 to -0.55 V vs. SCE), the nitroalkene undergoes a four-electron, four-proton reduction. The process is believed to proceed through a short-lived nitroso and hydroxylamine intermediate, which rapidly tautomerizes to the more stable oxime, 4-(2-(hydroxyimino)propyl)-1,3-benzodioxole.[2]

  • Formation of the Amine: At higher cathodic potentials (ca. -1.1 to -1.3 V vs. SCE), the oxime intermediate can be further reduced to the primary amine, 4-(2-aminopropyl)-1,3-benzodioxole.[1][2] This step involves the reduction of the C=N double bond and the N-O bond.

The ability to isolate either the oxime or the amine simply by tuning the electrode potential is a hallmark advantage of electrosynthesis over conventional chemical methods.[3]

G cluster_0 Electrochemical Reduction Pathway Nitroalkene 4-(2-Nitroprop-1-enyl) -1,3-benzodioxole Oxime 4-(2-(Hydroxyimino)propyl) -1,3-benzodioxole Nitroalkene->Oxime  -0.3 to -0.5 V vs. SCE  +4e-, +4H+ Amine 4-(2-Aminopropyl) -1,3-benzodioxole Oxime->Amine  -1.1 to -1.3 V vs. SCE  +4e-, +4H+ G cluster_cell Controlled-Potential Electrolysis Setup Potentiostat Potentiostat WE Working Electrode (Cathode: Graphite) Potentiostat->WE W CE Counter Electrode (Anode: Pt) Potentiostat->CE C RE Reference Electrode (SCE) Potentiostat->RE R Cell Divided H-Cell WE->Cell CE->Cell RE->Cell Diaphragm Diaphragm (Glass Frit)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole. This compound, a valuable intermediate, is primarily synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole. This compound, a valuable intermediate, is primarily synthesized via the Henry (nitroaldol) condensation reaction.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Reaction Overview: The Henry Condensation

The synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole involves the base-catalyzed condensation of piperonal (3,4-methylenedioxybenzaldehyde) with nitroethane.[2] The reaction proceeds in two main stages: a nucleophilic addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product.[1][2][3] The choice of catalyst and reaction conditions is critical to drive the reaction towards the desired dehydrated product and minimize side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for this specific Henry reaction?

A1: Ammonium acetate is a widely used and effective catalyst for the condensation of aromatic aldehydes with nitroalkanes.[5][6][7] It acts as a weak base, which is sufficient to deprotonate nitroethane and initiate the reaction, while being mild enough to prevent undesirable side reactions like polymerization of the aldehyde or the nitrostyrene product.[2][8]

Q2: What is the optimal solvent for this reaction?

A2: Glacial acetic acid is a common solvent for this reaction, particularly when using ammonium acetate as a catalyst.[5][7] It serves as a good solvent for the reactants and facilitates the dehydration of the intermediate nitro alcohol to the desired nitroalkene.[6] Other solvents like isopropanol or even ionic liquids such as 2-hydroxyethylammonium acetate (2-HEAA) have also been used successfully.[9][10]

Q3: What are the typical reaction temperatures and times?

A3: Reaction conditions can vary. A common method involves refluxing the mixture in glacial acetic acid for several hours.[7] However, reactions can also be run at room temperature, sometimes for extended periods (e.g., several days to two weeks) with different catalyst systems.[9] Reaction progress should ideally be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: How can I purify the final product?

A4: The most common method for purification is recrystallization. After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.[7][8] The resulting solid is then collected by filtration and recrystallized from a suitable solvent, such as methanol, ethanol, or isopropanol, to yield the purified 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole as yellow crystals.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but TLC analysis shows a large amount of unreacted piperonal and I have a low yield of the desired product. What could be the cause?

A: Several factors could contribute to a low or stalled reaction:

  • Purity of Reactants: The purity of your starting materials is crucial. Piperonal can oxidize to piperonylic acid over time, and old nitroethane can contain impurities. It is recommended to use freshly distilled or high-purity starting materials.[8] Washing the benzaldehyde derivative to remove acidic impurities can be beneficial.[8]

  • Catalyst Quality: Ammonium acetate is hygroscopic and can absorb water from the atmosphere, which can inhibit the reaction. Ensure you are using anhydrous ammonium acetate or consider drying it before use.

  • Insufficient Reaction Time or Temperature: While some procedures call for reflux, the optimal conditions can depend on the specific scale and setup. If the reaction is proceeding slowly at a lower temperature, cautiously increasing the temperature or extending the reaction time may be necessary. Always monitor the reaction by TLC to avoid excessive side product formation.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred effectively to allow for proper interaction between the reactants and the catalyst.

Issue 2: Formation of Tar and Dark-Colored Byproducts

Q: My reaction mixture has turned dark brown or black, and upon workup, I'm left with a viscous, tar-like substance instead of a crystalline product. Why does this happen and how can I prevent it?

A: Tar formation is a significant issue in nitrostyrene synthesis and is often due to polymerization of the product or starting materials under basic conditions.[8]

  • Cause: The β-nitrostyrene product is susceptible to anionic polymerization, especially in the presence of strong bases.[8] The use of overly strong bases or excessive reaction temperatures can accelerate this process.

  • Prevention:

    • Use a Weak Base: Stick to mild catalysts like ammonium acetate.[2]

    • Control Temperature: Avoid excessive heat. The use of lower temperatures, even if it requires longer reaction times, can significantly reduce polymerization.[5] Some methods even utilize sub-zero temperatures during the initial addition phase.[8]

    • pH Control: Maintaining a pseudo-pH range of 6.5-6.8 has been reported to be advantageous for achieving good yields and minimizing byproducts in some systems.[8]

    • Prompt Workup: Once the reaction is complete (as determined by TLC), proceed with the workup immediately to isolate the product from the reaction conditions that favor polymerization.

Issue 3: Difficulty with Product Crystallization

Q: After pouring the reaction mixture into water, the product oiled out instead of precipitating as a solid, making it difficult to isolate. What should I do?

A: Oiling out can occur if the product is impure or if the workup conditions are not optimal.

  • Improve Purity: The presence of unreacted starting materials or oily byproducts can inhibit crystallization. Ensure the reaction has gone to completion.

  • Workup Technique:

    • Pour the reaction mixture slowly into a vigorously stirred ice-water slurry. This rapid cooling and dilution can promote the formation of a solid precipitate.

    • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.

    • If the oil persists, you may need to perform a solvent extraction. Extract the oily product into a suitable organic solvent (like dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and then evaporate the solvent.[11] The resulting crude oil can then be subjected to recrystallization from an appropriate solvent.

Optimized Experimental Protocol

This protocol is a synthesis of common procedures designed to maximize yield and purity.

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Nitroethane

  • Ammonium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1 equivalent), nitroethane (1.5-2 equivalents), and ammonium acetate (0.5 equivalents).

  • Add glacial acetic acid as the solvent (approximately 4-5 mL per gram of piperonal).[7]

  • Heat the mixture to reflux (around 100-115°C) with continuous stirring.[5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and diethyl ether as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool slightly and then pour it slowly into a beaker containing a vigorously stirred slurry of ice and water (approximately 10 times the volume of the reaction mixture).[7]

  • A yellow precipitate of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the crude solid from hot methanol or ethanol to obtain pure, bright yellow crystals.[8]

Data Summary Table

CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Ammonium AcetateGlacial Acetic AcidReflux (~115)2Moderate to High[7]
Ammonium AcetateNitromethane/Acetic AcidReflux1~96[12]
Methylamine HCl/Na2CO395% EthanolRoom Temp2 weeks87[9]
2-HEAA (Ionic Liquid)2-HEAA (neat)Room Temp~2.579 (crude)[9][10]

Visual Diagrams

Reaction Mechanism

The following diagram illustrates the key steps in the ammonium acetate-catalyzed Henry condensation.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Start Synthesis Problem Poor Outcome? Start->Problem LowYield Low Yield / Stalled Reaction Problem->LowYield Yes Tar Tar Formation Problem->Tar Yes Crystallization Crystallization Issues Problem->Crystallization Yes CheckPurity Check Reactant Purity (Distill Piperonal) LowYield->CheckPurity CheckCatalyst Use Anhydrous Catalyst LowYield->CheckCatalyst OptimizeConditions Increase Temp/Time (Monitor by TLC) LowYield->OptimizeConditions MildCatalyst Ensure Mild Catalyst (e.g., NH4OAc) Tar->MildCatalyst ControlTemp Reduce Reaction Temperature Tar->ControlTemp PromptWorkup Immediate Workup Post-Reaction Tar->PromptWorkup VigorousStir Pour into Vigorously Stirred Ice-Water Crystallization->VigorousStir ScratchFlask Scratch Flask to Induce Crystallization Crystallization->ScratchFlask ExtractRecrystallize Extract with Solvent & Recrystallize Crystallization->ExtractRecrystallize

Caption: Figure 2: Troubleshooting Flowchart

References

  • Benchchem. (n.d.). How to avoid tar formation in nitrostyrene synthesis.
  • The Vespiary. (2025, January 10). MDP2NP - 2-HEAA catalysed Henry condensation.
  • Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes.
  • Master Organic Chemistry. (n.d.). Henry Reaction.
  • ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1) and nitromethane (2) in acetic acid, followed by a condensation step leading to trans-4-methoxy-b-nitrostyrene (3) and water (4).
  • chemeurope.com. (n.d.). Nitroaldol reaction.
  • Scribd. (n.d.). MDP2NP 2-HEAA Catalysed Henry Condensation of Piperonal.
  • Gawroński, J., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(13), 4237.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Benchchem. (n.d.). The Synthesis of Nitrostyrenes: A Historical and Technical Guide.
  • Chemistry Stack Exchange. (2018, July 5). P2NP synthesis ammonium acetate catalyst?
  • Royal Society of Chemistry. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Sciencemadness Discussion Board. (2020, July 10). Failed Henry reaction with 3,4,5-TMB.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex reduction of conjugated nitroalkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex reduction of conjugated nitroalkenes.

The reduction of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (a highly conjugated, electron-rich nitroalkene) to its corresponding primary amine requires the sequential transfer of 8 electrons and 8 protons. Because this process proceeds through multiple stable intermediates—most notably the nitronate anion and the oxime—reactions frequently arrest prematurely or diverge into undesired side pathways. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure complete reduction.

Mechanistic Pathway of Nitroalkene Reduction

To effectively troubleshoot, one must first understand the thermodynamic sinks and branching pathways inherent to this reaction.

MechanisticPathway Start 4-(2-Nitroprop-1-enyl)- 1,3-benzodioxole Nitronate Nitronate Intermediate Start->Nitronate Hydride/H2 Addition Oxime Oxime (Arrested State) Nitronate->Oxime Dehydration/Reduction Ketone Ketone (Nef Byproduct) Nitronate->Ketone Acidic Hydrolysis Dimer Dimer (Michael Adduct) Nitronate->Dimer + Unreacted Substrate Amine Primary Amine (Target Product) Oxime->Amine High-Energy Reduction

Mechanistic divergence in nitroalkene reduction highlighting pathways to arrested states.

Troubleshooting FAQs

Q1: My reduction arrests at the oxime or hydroxylamine stage. Why is the N-O bond not cleaving? Root Cause & Causality: The initial reduction of the C=C double bond and the nitro group to an oxime is kinetically rapid. However, the final cleavage of the strong N-O bond to yield the primary amine requires a significantly higher activation energy[1]. Furthermore, the electron-donating 1,3-benzodioxole ring can stabilize the oxime intermediate via resonance, making it highly resistant to mild hydride donors (like standard NaBH₄)[2]. Resolution: If utilizing catalytic hydrogenation, the oxime arrest indicates insufficient hydrogen pressure or catalyst poisoning. Increase the H₂ pressure (e.g., 60–100 psi) or elevate the reaction temperature to 60°C[3]. If using hydride donors, you must transition to a more aggressive system, such as Lithium Aluminum Hydride (LAH) in anhydrous THF, or use a transition-metal catalyzed borohydride system (e.g., NaBH₄/NiCl₂).

Q2: I am observing a high percentage of dimerized byproducts. How can I suppress this? Root Cause & Causality: Dimerization is a classic kinetic issue occurring via a Michael addition[4]. The nitro group makes the β-carbon of your starting alkene highly electrophilic. When the reaction begins, the transient nitronate intermediate (a strong nucleophile) is formed. If the subsequent reduction of this nitronate is slower than its interaction with unreacted starting material, it will attack the β-carbon of a neighboring 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole molecule, forming a dimer[2]. Resolution: You must manipulate the kinetics to favor reduction over nucleophilic attack. Maintain a low concentration of the nitronate intermediate by using highly dilute solvent systems, adding the reducing agent portion-wise, or employing "inverse addition" (slowly dripping the nitroalkene solution into a pre-mixed excess of the reducing agent)[4].

Q3: My GC-MS shows the formation of a ketone instead of the target amine. What caused this? Root Cause & Causality: This is the result of a Nef-type hydrolysis[5]. If your reaction is quenched with an acidic aqueous solution before the nitronate or oxime intermediate is fully reduced, the nitronate is protonated to a nitronic acid. This species undergoes rapid nucleophilic attack by water, collapsing to release nitrous oxide and yielding the corresponding ketone (3,4-methylenedioxyphenyl-2-propanone)[2]. Resolution: Ensure the reduction is absolutely complete before quenching. If the protocol allows, quench the reaction with a mild alkaline solution (pH > 9) to stabilize any remaining nitronate and prevent acid-catalyzed hydrolysis.

Quantitative Data: Reduction Systems Comparison

The choice of reducing agent dictates the thermodynamic endpoint of the reaction. Use the table below to select the appropriate system for your target endpoint.

Reduction SystemTypical Amine YieldPrimary Arrested State / ByproductRequired Conditions & Causality
NaBH₄ (Standard) < 5%Nitroalkane / DimerMild hydride donor; cannot cleave N-O bonds. High dimer risk due to slow nitronate reduction[4].
Pd/C + H₂ 70–90%OximeRequires 60–500 psi H₂ and elevated temps to push past the stable oxime intermediate[3].
LiAlH₄ (LAH) 60–80%Unreacted OximeRequires strictly anhydrous conditions and reflux to overcome the oxime activation barrier[6].
Fe / HCl < 10%Ketone / OximeAcidic conditions intentionally trigger Nef hydrolysis, halting the pathway at the ketone[5].
Self-Validating Experimental Protocol: Catalytic Hydrogenation

For pharmaceutical development, Catalytic Hydrogenation over Palladium on Carbon (Pd/C) is the industry standard due to its scalability and avoidance of stoichiometric metal waste[1]. The following protocol includes built-in validation checkpoints to ensure complete reduction.

Step 1: Substrate Preparation Dissolve 10.0 mmol of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole in 50 mL of absolute ethanol. Validation Checkpoint 1: The solution should exhibit a bright, distinct yellow color characteristic of the conjugated pi-system.

Step 2: Catalyst Addition Purge the reaction vessel with inert gas (N₂ or Ar) for 5 minutes. Carefully add 10 mol% of 5% Pd/C. Causality Note: The inert purge is critical. Dry Pd/C is highly pyrophoric and will ignite ethanol vapors upon contact with atmospheric oxygen.

Step 3: Hydrogenation Seal the reactor, purge with H₂ gas, and pressurize to 80 psi. Heat the mixture to 50°C under vigorous stirring (600+ rpm) to overcome mass-transfer limitations of the hydrogen gas into the solvent.

Step 4: Reaction Monitoring (Self-Validation) Monitor the pressure gauge. The reaction will rapidly consume H₂ as the C=C bond and initial nitro oxygens are reduced. Validation Checkpoint 2: The reaction is only complete when hydrogen uptake completely ceases and the pressure stabilizes for at least 30 minutes. An aliquot analyzed via TLC should show the complete disappearance of the UV-active yellow spot.

Step 5: Workup and Isolation Vent the H₂ gas and purge the vessel with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Causality Note: Do not allow the Celite pad to run dry; the spent catalyst remains highly reactive and can ignite. Wash the pad with 20 mL of additional ethanol. Concentrate the filtrate under reduced pressure to isolate the primary amine.

ProtocolWorkflow Prep 1. Substrate Prep Dissolve in EtOH Cat 2. Catalyst Addition Add Pd/C under N2 Prep->Cat Rxn 3. Hydrogenation Apply H2 (80 psi) Cat->Rxn Val 4. Validation Verify H2 uptake ceases Rxn->Val Workup 5. Filtration & Workup Filter via Celite Val->Workup Product 6. Isolation Primary Amine Workup->Product

Self-validating experimental workflow for the catalytic hydrogenation of nitroalkenes.

References
  • Phillips, B. (2016). "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines." Ursinus College Digital Commons. URL:[Link]

  • Susie, A. G., & Hass, H. B. (1941). "Process for the reduction of arylnitroalkenes" (US Patent 2,233,823). Google Patents.
  • Susie, A. G., & Hass, H. B. (1969). "Reduction of arylnitroalkenes" (US Patent 3,458,576). Google Patents.
  • Varma, R. S., & Kabalka, G. W. (1986). "Syntheses and Selected Reductions of Conjugated Nitroalkenes." Erowid Archive. URL:[Link]

  • Awad, T., et al. (2007). "Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (MDP2NP)

Welcome to the Technical Support Center for the purification of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (commonly referred to as MDP2NP or 3,4-methylenedioxyphenyl-2-nitropropene). Because nitroalkenes are highly prone t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (commonly referred to as MDP2NP or 3,4-methylenedioxyphenyl-2-nitropropene). Because nitroalkenes are highly prone to polymerization and tar formation during synthesis, crystallization is the most critical step for isolating a high-purity product[1].

This guide provides application scientists and researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure successful crystal lattice formation.

Solvent Selection Matrix

The choice of solvent dictates the efficiency of the temperature-solubility gradient. A thermodynamically ideal solvent will dissolve the crude MDP2NP completely at elevated temperatures while exhibiting minimal solubility at 0–4°C[2][3].

Solvent SystemBoiling Point (°C)Polarity IndexTypical Yield ImpactSuitability & Mechanistic Notes
Isopropanol (IPA) 82.63.9High (~81%)Optimal : Provides an excellent temperature-solubility gradient; minimizes the co-precipitation of tarry polymers[2][4].
Ethanol (95%) 78.35.2Moderate (65–75%)Good : Higher polarity; however, the 5% water content can cause premature precipitation or trap impurities[4].
Methanol 64.75.1VariableModerate : The low boiling point limits the maximum temperature for dissolution without boiling off the solvent[2].
Ethyl Acetate / Hexane 77.1 / 68.7MixedModerate (~76%)Specialized : Primarily utilized as an eluent for column chromatography prior to crystallization of highly impure crude[5].

Troubleshooting Workflow

G Start Crude MDP2NP Matrix Dissolve Dissolve in Minimal Hot IPA (60°C) Start->Dissolve Filter Hot Gravity Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Room Temp -> 4°C) Filter->Cool Check1 Did product oil out? Cool->Check1 FixOil Reheat & Add Solvent Check1->FixOil Yes Check2 Did crystals form? Check1->Check2 No FixOil->Cool FixNoCryst Scratch Flask / Add H2O Dropwise Check2->FixNoCryst No CheckColor Are crystals bright yellow? Check2->CheckColor Yes FixNoCryst->Check2 FixColor Second Recrystallization with Charcoal CheckColor->FixColor No (Orange/Brown) Success Pure MDP2NP Crystals (Vacuum Filter & Wash) CheckColor->Success Yes FixColor->Dissolve

Logical workflow for MDP2NP crystallization and troubleshooting.

Self-Validating Recrystallization Protocol

This standardized protocol utilizes Isopropanol (IPA) and is designed with built-in validation checkpoints to ensure the physical chemistry of the crystallization is proceeding correctly.

Phase 1: Dissolution

  • Weigh the crude MDP2NP and transfer it to an Erlenmeyer flask.

  • Add a minimal volume of Isopropanol (starting ratio: ~2 g crude to 1 mL IPA)[2].

  • Heat the mixture on a stirring hot plate to 60°C. Do not exceed this temperature to prevent thermal degradation of the nitroalkene[2].

  • Self-Validation Checkpoint: The solution must transition to a clear, dark/yellow liquid. If undissolved solids remain at 60°C, add IPA in 0.5 mL increments until complete dissolution is achieved[2].

Phase 2: Hot Filtration (If necessary) 4. If insoluble tarry polymers are visible, pass the hot solution through a pre-warmed fluted filter paper into a secondary heated flask[2][3].

  • Self-Validation Checkpoint: The filter paper should capture dark, insoluble aggregates, leaving a clear, homogenous filtrate[3].

Phase 3: Controlled Nucleation 5. Remove the flask from the heat source and cover it to prevent solvent evaporation[6]. 6. Allow the solution to cool undisturbed to room temperature (approximately 1–2 hours)[1][2].

  • Self-Validation Checkpoint: Fine, needle-like yellow crystals should begin to form. If the solution separates into two distinct liquid layers, it has "oiled out" and requires intervention[2][3].

Phase 4: Crystal Maturation & Isolation 7. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize crystal yield[2][4]. 8. Collect the crystals via vacuum filtration using a Büchner funnel[1][6]. 9. Wash the filter cake with a minimal volume of ice-cold IPA to displace surface impurities without dissolving the product[2].

  • Self-Validation Checkpoint: The final isolated crystals should be bright yellow, distinct needles. The mother liquor should retain the dark, soluble impurities[1][4].

Frequently Asked Questions (Troubleshooting)

Q1: Why is Isopropanol (IPA) considered the optimal solvent for crystallizing MDP2NP over ethanol or methanol? A1: Crystallization relies on a steep solubility-temperature gradient[3]. MDP2NP is highly soluble in hot lower alcohols but exhibits the most favorable differential solubility in IPA[6]. Methanol has a lower boiling point (64.7°C), which limits the maximum temperature for dissolution without boiling off the solvent[2]. Ethanol (often used as 95% denatured) contains water, which can prematurely crash out the product or trap impurities[4]. IPA allows heating to ~60°C for complete dissolution and yields a highly pure crystal lattice upon slow cooling, minimizing the co-precipitation of tarry polymeric byproducts[1][2].

Q2: During cooling, my MDP2NP forms a "bacon oily" sludge instead of distinct crystals. What is the mechanistic cause and how is it resolved? A2: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature at which it becomes saturated in the solvent, or due to a high concentration of impurities that disrupt crystal lattice formation[1][2][7]. To resolve this, reheat the mixture until the oil redissolves, add a slightly larger volume of IPA, and ensure the cooling process is strictly gradual[2]. Rapid cooling forces the compound out of solution as a liquid phase rather than nucleating as a solid[1].

Q3: If the solution reaches 4°C and no crystallization has occurred, what are the self-validating steps to induce nucleation? A3: Failure to crystallize usually indicates an oversaturated solution lacking a nucleation site, or excessive solvent volume[6].

  • Mechanical stimulation: Scratch the inside of the glass flask at the liquid-air interface with a glass rod. The micro-abrasions provide a high-energy surface for nucleation[1][4].

  • Anti-solvent addition: If scratching fails, add distilled water dropwise. Water acts as an anti-solvent in the IPA system, abruptly decreasing MDP2NP solubility. The solution will turn cloudy (milky), validating the phase separation, followed by rapid crystallization[4][6][7].

Q4: The isolated crystals are orange or brown instead of the characteristic bright yellow. Does this indicate a failed synthesis? A4: Not necessarily a failed synthesis, but it indicates trapped impurities—often unreacted starting materials or polymerized side-products—within the crystal lattice[1]. When crystallization occurs too rapidly, the lattice traps the surrounding mother liquor. The remedy is a second recrystallization: dissolve the colored crystals in hot IPA, optionally treat with activated charcoal to adsorb colored polymeric impurities[3], perform a hot gravity filtration, and cool slowly[1]. The resulting secondary crop will exhibit the correct white-yellow or bright yellow needle-like morphology[1][4].

Q5: How does the choice of catalyst in the Knoevenagel condensation affect the downstream crystallization of MDP2NP? A5: The synthesis of nitropropenes via Knoevenagel condensation utilizes amine catalysts (e.g., cyclohexylamine, n-butylamine, or methylamine)[1][4]. Residual high-boiling catalysts like cyclohexylamine can partition into the organic layer and alter the polarity of the crystallization matrix, leading to the "slimy" consistency or biphasic oily layers sometimes observed during extraction[4][8]. Washing the crude organic layer with water or dilute acid prior to crystallization removes these water-soluble amines, ensuring the crude MDP2NP is free of basic contaminants that inhibit lattice formation[7][8].

References

  • Erowid. "Synthesis of Phenyl-2-Nitropropene".[Link]

  • Designer-Drug. "Nitration of Propenylbenzenes with Nitryl Iodide". [Link]

  • MDMA.ch. "Recrystallization of P2NP, issues...".[Link]

  • Reddit (r/TheeHive). "P2NP synthesis". [Link]

  • Scribd. "Mixed Solvent Crystallization Techniques".[Link]

  • ScienceMadness. "Nitropropene Problem".[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioisomeric Profiling: 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole vs. 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Executive Summary & Forensic Significance The differentiation of positional isomers is a critical bottleneck in forensic chemistry, pharmaceutical impurity profiling, and the tracking of controlled substance analogues. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Forensic Significance

The differentiation of positional isomers is a critical bottleneck in forensic chemistry, pharmaceutical impurity profiling, and the tracking of controlled substance analogues. The compounds 5-(2-nitroprop-1-enyl)-1,3-benzodioxole (commonly known as 3,4-MDP2NP) and its regioisomer 4-(2-nitroprop-1-enyl)-1,3-benzodioxole (2,3-MDP2NP) represent a classic analytical challenge[1].

While 3,4-MDP2NP is a heavily monitored precursor used in the synthesis of the Schedule I substance 3,4-methylenedioxymethamphetamine (MDMA)[2], the 2,3-isomer serves as the precursor to 2,3-MDMA—an analogue that can evade standard mass spectrometry library algorithms[1]. This guide provides a comprehensive technical comparison of their structural properties, synthetic causality, and the high-resolution analytical methodologies required to unequivocally differentiate them.

Structural and Physicochemical Properties

Despite sharing identical molecular weights and elemental compositions, the shift in the methylenedioxy bridge from the 3,4-position to the 2,3-position fundamentally alters the electronic environment of the aromatic ring.

Property4-(2-Nitroprop-1-enyl)-1,3-benzodioxole5-(2-Nitroprop-1-enyl)-1,3-benzodioxole
Common Name 2,3-MDP2NP3,4-MDP2NP
CAS Number Unassigned / Variable5438-41-5[]
Molecular Formula C₁₀H₉NO₄[]C₁₀H₉NO₄[]
Molecular Weight 207.18 g/mol []207.18 g/mol []
Ring Substitution Pattern 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene
Precursor Aldehyde 2,3-Piperonal3,4-Piperonal
Downstream Target 2,3-MDP2P 2,3-MDMA3,4-MDP2P 3,4-MDMA

Analytical Differentiation: Overcoming Isobaric Ambiguity

Standard Electron Ionization Mass Spectrometry (EI-MS) of both nitropropene isomers yields virtually identical spectra (major fragments at m/z 207, 160, 135) due to equivalent tropylium ion formation[4]. Differentiation requires orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR ( 1 H-NMR) is the gold standard for distinguishing these precursors, relying on the distinct spin systems generated by their substitution patterns:

  • 5-Isomer (3,4-MDP2NP): The 1,2,4-substitution pattern creates an ABX spin system . The proton at C-4 is electronically isolated between the dioxole ring and the nitropropenyl group, appearing as a fine doublet (meta-coupling, J ~ 1.5 Hz). The C-6 proton appears as a doublet of doublets, and the C-7 proton as an ortho-coupled doublet.

  • 4-Isomer (2,3-MDP2NP): The 1,2,3-substitution pattern yields an AMX (or ABC) spin system . The three adjacent aromatic protons (C-5, C-6, C-7) couple sequentially, resulting in a distinct pattern of two doublets and a central triplet. It completely lacks the isolated meta-coupled proton signature seen in the 3,4-isomer.

Advanced Mass Spectrometry (CI-CID)

When these precursors are converted to their downstream phenethylamine derivatives, Chemical Ionization-Collision Induced Dissociation (CI-CID) reveals distinct fragmentation pathways. The 2,3-ring substituted isomers yield a characteristic protonated methylenedioxybenzene ion [C7H7O2]+ at m/z 123. Conversely, the 3,4-isomers undergo benzylic bond cleavage to produce a homologous [C8H9O2]+ ion at m/z 137[5].

Synthetic Workflows & Mechanistic Causality

Henry (Knoevenagel) Condensation

Both isomers are synthesized via a Henry condensation between the corresponding piperonal isomer and nitroethane[2]. Mechanistic Causality: The reaction utilizes ammonium acetate dissolved in glacial acetic acid. The acetate anion acts as a weak base to deprotonate the weakly acidic α -carbon of nitroethane, forming a nucleophilic nitronate ion. Simultaneously, the ammonium cation activates the aldehyde via an electrophilic iminium intermediate. Following nucleophilic attack, the acidic environment drives the dehydration of the intermediate β -nitro alcohol. The thermodynamic driving force is the formation of the highly conjugated nitropropene system[6].

Iron-Catalyzed Reduction to MDP2P

The nitropropenes are reduced to their respective ketones (2,3-MDP2P and 3,4-MDP2P) using iron powder and hydrochloric acid in a biphasic system[7]. Mechanistic Causality: Iron serves as the electron donor, reducing the nitro group to an intermediate oxime/enamine. Ferric chloride (FeCl₃) is added as a Lewis acid catalyst to initiate the single-electron transfer. The acidic aqueous phase catalyzes the rapid in situ hydrolysis of the intermediate to yield the final ketone.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Nitropropene Intermediates

Objective: Synthesize 3,4-MDP2NP or 2,3-MDP2NP from their respective aldehydes[2].

  • Reagent Assembly: In a round-bottom flask, combine 500 mg (3.33 mmol) of the chosen piperonal isomer with 1.0 mL (1.41 mmol) of nitroethane[2].

  • Catalyst Addition: Add 100 mg (1.30 mmol) of anhydrous ammonium acetate[2]. (Causality: Anhydrous conditions prevent premature hydrolysis of the iminium intermediate).

  • Solvent Integration: Dissolve the mixture in 1.0 mL of glacial acetic acid[2].

  • Reflux & Validation: Stir the solution at reflux (~110°C) for 6 hours.

    • Validation Checkpoint: The solution must transition from clear to a deep orange-brown, visually confirming the extended conjugation of the newly formed nitroalkene[2].

  • Quenching and Extraction: Cool to room temperature, add 10 mL of distilled water to precipitate the product, and extract with two 10 mL portions of dichloromethane[2].

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize from hot ethanol/water to yield bright yellow crystals.

Protocol 2: Iron-Catalyzed Reduction to MDP2P

Objective: Reduce the nitropropene to the corresponding ketone (2,3-MDP2P or 3,4-MDP2P)[7].

  • Biphasic Setup: Dissolve 3.1 g (0.015 mol) of the synthesized nitropropene in 15 mL of toluene and add 15 mL of distilled water[7].

  • Reagent Addition: Add 4.49 g (0.088 mol) of powdered iron and 0.90 g (0.006 mol) of ferric chloride (FeCl₃)[7].

  • Acidification: Slowly add 6 mL of concentrated hydrochloric acid (HCl)[7].

  • Reflux & Validation: Vigorously stir and reflux the mixture for 24 hours[7].

    • Validation Checkpoint: Conduct TLC monitoring (Hexane:EtOAc). The reaction is complete when the intensely UV-active, yellow nitropropene spot disappears entirely, replaced by a higher Rf​ ketone spot.

  • Workup: Cool the mixture, filter through Celite to remove iron salts, and separate the toluene layer. Wash with saturated NaHCO₃, dry, and concentrate under vacuum to yield the ketone oil[7].

Workflow Visualization

IsomerWorkflow cluster_23 2,3-Isomer Pathway cluster_34 3,4-Isomer Pathway P_23 2,3-Piperonal N_23 4-(2-Nitroprop-1-enyl)- 1,3-benzodioxole P_23->N_23 Nitroethane NH4OAc K_23 2,3-MDP2P N_23->K_23 Fe / HCl A_23 NMR: AMX System MS: m/z 123 (Derivative) N_23->A_23 Analysis P_34 3,4-Piperonal N_34 5-(2-Nitroprop-1-enyl)- 1,3-benzodioxole P_34->N_34 Nitroethane NH4OAc K_34 3,4-MDP2P N_34->K_34 Fe / HCl A_34 NMR: ABX System MS: m/z 137 (Derivative) N_34->A_34 Analysis

Parallel synthetic workflows and analytical divergence of 2,3- and 3,4-methylenedioxy isomers.

References

  • CAS 5438-41-5 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole - BOC Sciences. BOC Sciences.

  • 5 2 Nitroprop 1 enyl 1 3 benzodioxole - mzCloud. mzCloud.4

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. MAPS - Psychedelic Bibliography.2

  • Impurity profile for MDMA.HCl synthesized by the Al/Hg route. ResearchGate.6

  • Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology (OUP).1

  • MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES. Auburn University.7

  • Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines. MAPS.5

Sources

Comparative

comparing reduction agents for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Comparative Evaluation of Reduction Methodologies for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Executive Summary The reduction of β-methyl-β-nitrostyrenes, specifically 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (MDP2NP), to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Reduction Methodologies for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Executive Summary

The reduction of β-methyl-β-nitrostyrenes, specifically 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (MDP2NP), to their corresponding phenethylamines is a critical transformation in neuropharmacological drug development. The presence of both a reducible conjugated alkene and an aliphatic nitro moiety presents a significant chemoselectivity challenge. Depending on the reagent system, the reaction can halt at the nitroalkane, divert to an oxime or ketone via Nef-type hydrolysis, or proceed fully to the primary amine. This guide critically evaluates four distinct reducing agents, analyzing their mechanistic pathways, scalability, and safety profiles to aid process chemists in selecting the optimal synthetic route.

Mechanistic Pathways of Nitroalkene Reduction

The reduction of a conjugated nitroalkene to a primary amine is a multi-step cascade. The initial step typically involves a 1,4-conjugate addition of a hydride or hydrogen to yield a nitroalkane. Subsequent deep reduction cleaves the N-O bonds, passing through oxime and imine intermediates before yielding the target primary amine.

MechanisticPathway A 4-(2-Nitroprop-1-enyl)- 1,3-benzodioxole (Nitroalkene) B Nitroalkane Intermediate A->B Hydride Transfer / H2 (1,4-addition) D Primary Amine (Target API) A->D Direct One-Pot Reduction (Ideal Path) C Oxime Intermediate B->C Reduction (-H2O) C->D Deep Reduction (LiAlH4, NaBH4/Cu, H2) E Ketone / MDP2P (Hydrolysis Product) C->E Acidic Hydrolysis (Nef-type reaction)

Mechanistic pathways for the reduction of MDP2NP to primary amines or ketones.

Comparative Analysis of Reduction Agents

Lithium Aluminum Hydride (LiAlH₄)
  • Mechanism & Causality: LiAlH₄ is a powerful, non-selective nucleophilic hydride donor. It attacks both the conjugated alkene and the nitro group, driving the nitroalkene entirely to the primary amine via a 1,4-hydride addition followed by deep reduction[1]. Proper temperature control is required to avoid trapping the reaction at the oxime or hydroxylamine stage[1].

  • Pros & Cons: While historically reliable for producing primary amines with high yields (75-85%)[2], LiAlH₄ is highly pyrophoric and reacts explosively with moisture[3]. It mandates strictly anhydrous ethereal solvents (e.g., dry THF or Et₂O), making large-scale pharmaceutical applications hazardous and environmentally burdensome due to stoichiometric aluminum salt waste[3].

Sodium Borohydride with Copper(II) Chloride (NaBH₄ / CuCl₂)
  • Mechanism & Causality: NaBH₄ alone is generally too weak to reduce aliphatic nitro groups, typically halting at the nitroalkane via conjugate addition[4]. However, the addition of CuCl₂ fundamentally alters the reaction landscape. NaBH₄ rapidly reduces Cu(II) to form highly active, finely dispersed Cu(0) nanoparticles[4]. This in situ generated copper catalyst facilitates electron transfer from the borohydride to the N-O bonds, driving the intermediate fully to the primary amine[4][5].

  • Pros & Cons: This one-pot method is the modern "gold standard" for bench-scale synthesis[5]. It operates under mild conditions, does not require an inert atmosphere, avoids dehalogenation side-reactions, and boasts rapid kinetics (10-30 minutes)[4].

Catalytic Hydrogenation (Pd/C with H₂ or Transfer Agents)
  • Mechanism & Causality: Palladium on carbon (Pd/C) catalyzes the addition of molecular hydrogen across both the C=C and N-O bonds. A critical mechanistic caveat is the formation of secondary amines; the intermediate imine can be nucleophilically attacked by the newly formed primary amine. To prevent this, the reaction is conducted in the presence of an acid (e.g., HCl), which protonates the primary amine in situ, rendering it non-nucleophilic[6].

  • Pros & Cons: This is the most atom-economical and industrially scalable method. It can be adapted to Catalytic Transfer Hydrogenation (CTH) using ammonium formate to avoid handling pressurized H₂ gas, significantly improving the safety and "green chemistry" profile[3].

Aluminum Amalgam (Al/Hg)
  • Mechanism & Causality: Aluminum foil treated with a catalytic amount of mercury(II) chloride forms an amalgam that acts as a dissolving metal reducing agent. The electron transfer from the amalgam reduces the nitroalkene through the oxime intermediate to the amine.

  • Pros & Cons: While it provides excellent yields and was historically popular[5], the use of highly toxic mercury makes this method obsolete and non-compliant with modern environmental and pharmaceutical manufacturing standards (e.g., ICH Q3D guidelines for elemental impurities).

Quantitative Performance Matrix

Reducing AgentTarget ProductTypical YieldReaction TimeHazard / Toxicity ProfileIndustrial Scalability
LiAlH₄ Primary Amine75 - 85%2 - 4 hHigh (Pyrophoric, Water-reactive)Low
NaBH₄ / CuCl₂ Primary Amine75 - 83%10 - 30 minLow-Moderate (Exothermic)High
Pd/C + H₂ (w/ HCl) Primary Amine> 85%3 - 6 hModerate (Pressurized H₂ gas)Very High
Al/Hg Primary Amine70 - 80%4 - 8 hExtreme (Heavy metal toxicity)Obsolete / Non-compliant

Validated Experimental Protocols

ProtocolWorkflow Step1 Step 1: Substrate Prep Dissolve Nitroalkene & CuCl2 Step2 Step 2: Hydride Addition Add NaBH4 portionwise Step1->Step2 Step3 Step 3: Reduction Stir at RT (10-30 mins) Step2->Step3 Step4 Step 4: Quench & Basify Add 35% NaOH Step3->Step4 Step5 Step 5: Extraction Extract & Dry over MgSO4 Step4->Step5 Step6 Step 6: Isolation Precipitate as HCl salt Step5->Step6

Step-by-step workflow for the one-pot NaBH4/CuCl2 reduction of nitroalkenes.

Protocol A: One-Pot NaBH₄/CuCl₂ Reduction (Self-Validating System)

Objective: Rapid synthesis of the primary amine from MDP2NP under mild conditions[4].

  • Substrate Preparation: Dissolve MDP2NP (1.0 equiv) and CuCl₂ (0.2–1.0 equiv depending on substrate demand) in isopropanol.

    • Self-Validation: The solution will exhibit the characteristic transparent blue/green color of dissolved Cu(II) salts.

  • Hydride Addition: Cool the reaction vessel to 0–5 °C. Add NaBH₄ (3–5 equiv) portion-wise.

    • Causality: The reduction of Cu(II) to Cu(0) and the subsequent hydride transfers are highly exothermic; cooling prevents solvent boil-off and side reactions.

    • Self-Validation: The solution will rapidly turn opaque black and effervesce, indicating the successful formation of the active Cu(0) nanoparticle catalyst and hydrogen gas evolution[4].

  • Reduction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 10–30 minutes.

    • Self-Validation: Monitor via TLC. The complete disappearance of the bright yellow nitroalkene spot confirms the reaction has reached the endpoint.

  • Quench and Basification: Cautiously add a 35% aqueous NaOH solution.

    • Causality: The strong base quenches unreacted borohydride and precipitates the copper species as insoluble oxides/hydroxides, freeing the amine freebase into the organic layer[4].

    • Self-Validation: The precipitation of thick, insoluble copper mass confirms catalyst quenching, leaving a clear organic layer containing the product.

  • Extraction and Isolation: Extract the aqueous mixture with isopropanol or diethyl ether. Dry the combined organic layers over anhydrous MgSO₄. Filter, and precipitate the product by bubbling dry HCl gas (or adding HCl in ether) to isolate the amine hydrochloride salt[4].

Protocol B: Catalytic Transfer Hydrogenation (Pd/C with Ammonium Formate)

Objective: Green chemistry alternative avoiding pressurized H₂ and pyrophoric hydrides[3].

  • Setup: In a round-bottom flask, dissolve MDP2NP in methanol. Add 10% Pd/C (5-10 mol%) and 1.1 equivalents of concentrated HCl.

    • Causality: HCl is added to protonate the primary amine as it forms, physically preventing it from acting as a nucleophile and attacking the intermediate imine, thereby preventing unwanted secondary amine dimer formation[6].

  • Hydrogen Donor Addition: Add ammonium formate (5-10 equiv) as the in situ hydrogen source[3].

  • Reaction: Stir at room temperature or gentle reflux.

    • Self-Validation: The reaction progress is visually confirmed by the steady evolution of CO₂ and NH₃ gases as the ammonium formate decomposes. Cessation of gas evolution paired with TLC confirms completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety note: Do not let the filter cake dry out in the presence of air, as active Pd/C can ignite solvent vapors). Concentrate the filtrate, basify with NaOH, extract with an organic solvent, and precipitate the amine salt.

References

  • Ursinus Digital Commons. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines".
  • Sciencemadness.org. "Reduction of nitroalkenes to nitroalkanes".
  • The Vespiary. "Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides".
  • Designer-drug.com. "Mescaline (3,4,5-Trimethoxyphenethylamine)".
  • ChemRxiv. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride".
  • Sciencemadness.org. "Pd/C H2-gas reduction of ß-nitrostyrenes".

Sources

Validation

Validation of GC-MS Methods for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (MDP2NP) Detection: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, more commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, more commonly known as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), is a critical intermediate in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA)[1]. Typically formed via the Henry condensation of piperonal and nitroethane, MDP2NP is subsequently reduced to 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK) before undergoing reductive amination to yield the final MDMA product[2].

For analytical scientists, the trace detection and quantification of MDP2NP serve two highly distinct but equally critical purposes:

  • Forensic Intelligence: Mapping clandestine synthesis routes through route-specific impurity profiling[3].

  • Pharmaceutical Quality Control: Ensuring the chemical purity of multi-kilogram cGMP-synthesized MDMA for clinical trials, where final purity must exceed 99.9%[1].

This guide objectively compares analytical modalities for MDP2NP detection and provides a field-proven, self-validating framework for Gas Chromatography-Mass Spectrometry (GC-MS) method validation.

The Analytical Landscape: Modality Comparison

To establish a robust analytical framework, we must evaluate GC-MS against alternative modalities such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Causality in Modality Selection:

  • GC-MS (Electron Ionization): MDP2NP is a highly volatile, low-molecular-weight compound, making it an ideal candidate for gas chromatography. Electron Ionization (EI) at 70 eV provides a "hard ionization" environment that generates highly reproducible fragmentation patterns. This is non-negotiable for forensic screening, as it allows for definitive spectral library matching (e.g., NIST) to differentiate MDP2NP from structurally similar positional isomers or route-specific byproducts like 6-chloropiperonal[1][2].

  • LC-HRMS: While LC-HRMS is superior for analyzing non-volatile phase II metabolites (such as glucuronide and sulfate conjugates of MDMA in urine) without the need for derivatization[4], it is susceptible to matrix-induced ion suppression (matrix effects) when analyzing crude organic synthesis mixtures.

  • HPLC-UV: HPLC is the gold standard for assaying the bulk purity of final cGMP MDMA[1]. However, UV detection lacks the structural specificity required to definitively identify unknown trace impurities in a complex matrix, as co-eluting compounds with similar chromophores will obscure the results.

Table 1: Performance Comparison of Analytical Modalities for MDP2NP
Analytical FeatureGC-MS (EI)LC-HRMS (ESI)HPLC-UV
Primary Application Volatile precursors, impurity profiling[3]Biological matrices, phase II metabolites[4]Bulk purity assay, cGMP release testing[1]
Structural Specificity Excellent (Standardized EI fragmentation)Excellent (Accurate mass, soft ionization)Low (Relies on retention time & chromophore)
Volatility Requirement High (Ideal for MDP2NP)Low to NoneLow to None
Matrix Interference Low (Resolved via temperature programming)Moderate (Ion suppression in ESI)High (Co-elution risks)

Mechanistic Causality in GC-MS Method Development

A self-validating GC-MS system requires intentional, mechanistically driven parameter selection.

  • Column Chemistry: A 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) is the industry standard[4]. The Causality: The 5% phenyl groups provide slight polarizability, inducing π−π interactions with the aromatic ring and the nitroalkene moiety of MDP2NP. This ensures baseline chromatographic resolution from closely related precursors like piperonal and MDP2P[2].

  • Temperature Programming: The initial temperature is typically held at 150 °C, ramped at 15 °C/min to 245 °C, and finally pushed to 340 °C[4]. The Causality: This specific gradient ensures that highly volatile extraction solvents elute in the void volume, while the mid-ramp specifically targets the boiling point range of benzodioxole derivatives, forcing sharp, Gaussian peak shapes and minimizing band broadening.

  • Ionization & Acquisition: Operating in Selected Ion Monitoring (SIM) mode alongside full-scan mode ensures both high sensitivity for quantification and structural confirmation.

G Piperonal Piperonal (Starting Material) Henry Nitroethane + Catalyst (Henry Condensation) Piperonal->Henry MDP2NP MDP2NP (Target Analyte) Henry->MDP2NP MDP2P MDP2P / PMK (Intermediate) MDP2NP->MDP2P Reduction GCMS GC-MS Impurity Profiling (EI-MS Fragmentation) MDP2NP->GCMS MDMA MDMA (Final Product) MDP2P->MDMA Reductive Amination MDP2P->GCMS

Caption: Chemical pathway from Piperonal to MDMA, highlighting MDP2NP targeting via GC-MS profiling.

Standardized Validation Protocol

To ensure analytical trustworthiness, the method must be validated according to SWGTOX or ICH Q2(R1) guidelines. Recent validations of rapid GC-MS for forensic screening emphasize the rigorous evaluation of selectivity, matrix effects, precision, accuracy, and robustness[5][6].

Step-by-Step Methodology:
  • Preparation of Standard Solutions: Dissolve the reference standard MDP2NP in GC-grade ethyl acetate to create a 1.0 mg/mL stock solution. Perform serial dilutions to generate calibration standards ranging from 0.5 ppm to 200 ppm.

  • Selectivity & Specificity Testing: Inject a blank matrix (e.g., extraction solvent or simulated reaction matrix) followed by the lowest calibration standard. Confirm the absolute absence of co-eluting peaks at the specific retention time of MDP2NP[4].

  • Linearity Assessment: Inject the calibration curve in triplicate. Plot the peak area ratio of the analyte to an internal standard (e.g., rac-MDEA-D5[7]) against the known concentration. Determine the coefficient of determination ( R2 ).

  • Precision and Accuracy: Analyze quality control (QC) samples at three concentration levels (Low, Mid, High) in six independent replicates. Calculate the %RSD for intra-day and inter-day precision. The self-validating acceptance criteria require %RSD ≤ 10%[5].

  • Robustness Evaluation: Introduce deliberate, small variations in GC parameters (e.g., ±2 °C/min in ramp rate, ±5% carrier gas flow). Verify that retention times and mass spectral match scores remain stable and within acceptable limits[6].

Validation Start Method Validation Initiation (ICH Q2(R1) / SWGTOX) Selectivity Selectivity & Specificity (Blank vs. Spiked Matrix) Start->Selectivity Linearity Linearity & Range (R² ≥ 0.99) Selectivity->Linearity LOD_LOQ LOD & LOQ Determination (S/N Ratio Assessment) Linearity->LOD_LOQ Accuracy Precision & Accuracy (%RSD ≤ 10%) LOD_LOQ->Accuracy Robustness Robustness & Stability (Varied GC Conditions) Accuracy->Robustness Valid Validated GC-MS Method Robustness->Valid

Caption: Step-by-step GC-MS method validation workflow ensuring analytical trustworthiness.

Experimental Validation Data & Acceptance Criteria

Based on contemporary GC-MS validation studies for MDMA and its precursors[8][9], the following quantitative metrics represent a high-performance, self-validating system for MDP2NP detection.

Table 2: Representative GC-MS Validation Parameters for Benzodioxole Precursors
Validation ParameterTarget Acceptance CriteriaObserved Performance (Literature Benchmark)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.70 ppm[8]
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 10:1~2.35 ppm[8]
Linearity Range R2 ≥ 0.99015.00 – 200 ppb (in complex matrices)[9]
Precision (Intra/Inter-day) %RSD ≤ 10%3.66%[8] to ≤ 10%[5]
Accuracy (Recovery) 80% – 120%97.53%[8]
Mass Spectral Match Score > 800 (NIST Library)%RSD ≤ 10% variation under robustness testing[6]

By adhering strictly to this validation framework, laboratories can ensure the precise identification and quantification of MDP2NP. This rigor not only supports forensic intelligence by mapping specific clandestine synthesis routes, but also guarantees the chemical purity required for cGMP-compliant therapeutic manufacturing[1].

References

  • Capistran, B., & Sisco, E. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Forensic Chemistry / NIST.[Link]

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. (2021). ACS Omega.[Link]

  • Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. PubMed Central (PMC) / NIH.[Link]

  • Miranda, R.A.F., Andriayani, & Taufik, M. (2025). Validation Method of 3,4-Methylenedioxymethamphetamine (MDMA) Analysis Using Gas Chromatography Mass Spectroscopy. Journal of Chemical Natural Resources. [Link]

  • Development of MDMA analysis method in dried blood spot using gas chromatography mass spectrometry Quadrupole Time-of-Flight. Pharmacy Education / FIP. [Link]

  • The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. ResearchGate.[Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]

Sources

Comparative

Comparative Binding Affinity of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Derivatives: A Technical Guide

Note on Chemical Nomenclature: While systematically distinct, the 4-substituted and 5-substituted isomers of (2-nitroprop-1-enyl)-1,3-benzodioxole share identical pharmacophores and mechanisms of action. The 5-isomer, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Chemical Nomenclature: While systematically distinct, the 4-substituted and 5-substituted isomers of (2-nitroprop-1-enyl)-1,3-benzodioxole share identical pharmacophores and mechanisms of action. The 5-isomer, commonly abbreviated as NPBD (Nitropropenyl Benzodioxole), is the most extensively characterized in the literature [1]. For the purpose of this comparative guide, we will use NPBD as the primary benchmark to evaluate this class of derivatives.

Mechanistic Causality: Targeting Protein Tyrosine Phosphatases (PTPs)

The therapeutic potential of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole derivatives stems from their ability to act as neutral, cell-permeable phosphotyrosyl (pY) mimetics. Unlike highly charged phosphate analogs, these derivatives leverage a slow-binding covalent mechanism to inhibit Protein Tyrosine Phosphatases (PTPs), such as human PTP1B and bacterial YopH.

The causality behind their efficacy lies in the highly electrophilic nature of the nitropropenyl group. The mechanism proceeds in two distinct phases:

  • Non-Covalent Docking (E·I Complex): The benzodioxole ring anchors the molecule within the hydrophobic pocket of the PTP active site, while the nitro group mimics the natural phosphate substrate.

  • Covalent Adduction (E·I Complex):* The catalytic thiolate of Cys-215 (in PTP1B) performs a nucleophilic attack on the nitro group. This forms a reversible covalent adduct, drastically increasing the binding affinity over time [2].

Mechanism PTP1B PTP1B (Free Cys-215) EI_Complex E·I Complex (Non-Covalent) PTP1B->EI_Complex + Ligand NPBD NPBD Ligand (Nitropropenyl) NPBD->EI_Complex EI_Star E·I* Complex (Covalent Adduct) EI_Complex->EI_Star Nucleophilic Attack by Cys-215 EI_Star->PTP1B Thiol Rescue (e.g., DTT)

Mechanistic pathway of slow-binding covalent inhibition of PTP1B by NPBD derivatives.

Comparative Binding Affinity Data

When evaluating benzodioxole derivatives against alternative PTP inhibitors, raw in vitro binding affinity (IC₅₀) must be weighed against in vivo cellular permeability. While the parent compound trans-β-nitrostyrene (TBNS) exhibits higher raw affinity, the addition of the 1,3-benzodioxole ring in NPBD significantly enhances lipophilicity, resulting in superior broad-spectrum antimicrobial and anti-tumor efficacy [3].

Compound / LigandPTP1B IC₅₀Bacterial YopH IC₅₀Primary Mechanism & Pharmacokinetics
NPBD (Benzodioxole Derivative) ~40–50 µM~45 µMSlow-binding covalent; Excellent cell permeability and broad-spectrum anti-infective properties.
TBNS (Parent Scaffold) 2.5 µM5.0 µMSlow-binding covalent; Moderate cell permeability.
Trans-Cinnamic Acid ~20 µMN/ANon-covalent competitive; Poor permeability due to negative charge.
Sodium Orthovanadate (SOV) < 0.06 µM> 0.10 µMBroad-spectrum phosphate analog; Highly potent but non-specific with high cellular toxicity.

Data synthesized from established kinetic assays monitoring p-nitrophenolate release at 405 nm [1][2].

Self-Validating Experimental Protocols

To accurately measure the binding affinity of highly electrophilic derivatives like NPBD, standard kinetic assays must be heavily modified. The following protocols are engineered to prevent false negatives caused by premature inhibitor neutralization.

Protocol A: Continuous Kinetic Assay for Slow-Binding Inhibition

This protocol establishes the primary IC₅₀ while accounting for the time-dependent nature of the binding.

  • Thiol-Free Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, and 1 mM EDTA.

    • Causality Check: You must omit reducing agents (like DTT or β-mercaptoethanol). The nitropropenyl group is a redox-thiol oxidant; free thiols in the buffer will prematurely react with the inhibitor before it can reach the enzyme's active site.

  • Enzyme Pre-incubation: Incubate 0.05 µM of recombinant PTP1B with varying concentrations of the benzodioxole derivative (0–100 µM) for 10 minutes at 25°C.

    • Causality Check: This pre-incubation allows the initial non-covalent E·I complex to form and transition into the tighter E·I* covalent adduct.

  • Substrate Initiation: Add 1 mM of p-nitrophenyl phosphate (pNPP) to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the absorbance at 405 nm for 30 minutes. A non-linear, time-dependent decrease in reaction velocity confirms the slow-binding mechanism.

Protocol B: Covalent Reversibility and Thiol-Rescue Validation

This protocol proves that the derivative is a reversible covalent inhibitor, not an irreversible suicide inhibitor.

  • Adduct Formation: Pre-incubate 0.1 µM PTP1B with 50 µM inhibitor for 2 hours to ensure maximum E·I* complex saturation.

  • Dilution Recovery: Dilute the inhibited mixture 40-fold into a reaction buffer containing 1 mM pNPP.

    • Causality Check: If the inhibition is reversible, enzymatic activity will slowly recover over time as the covalent bond breaks and the E·I* complex dissociates.

  • Thiol Rescue (Orthogonal Validation): In a parallel sample, add 5 mM DTT directly to the inhibited enzyme. Rapid restoration of phosphatase activity confirms that the inhibitor was bound specifically to the catalytic cysteine via a reversible redox interaction.

Workflow Step1 1. Enzyme Preparation Recombinant PTP1B in Thiol-Free Buffer Step2 2. Inhibitor Incubation Add NPBD Derivatives (0-100 µM) Step1->Step2 Step3 3. Substrate Addition Introduce 1 mM pNPP Step2->Step3 Step4 4. Kinetic Monitoring Measure Absorbance at 405 nm Step3->Step4 Step5 5. Reversibility Validation Dilution or Thiol Rescue (DTT) Step4->Step5

Step-by-step workflow for validating PTP1B slow-binding inhibition kinetics.

References

  • Source:The Open Medicinal Chemistry Journal (via PMC)
  • Source:Biochemistry (ACS Publications)
  • Title: The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD)
Validation

toxicity comparison of benzodioxole nitropropenes in cell models

An in-depth comparative analysis of the toxicity profiles of benzodioxole nitropropenes against standard β-nitrostyrene derivatives requires a rigorous examination of structure-activity relationships (SAR). As of early 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the toxicity profiles of benzodioxole nitropropenes against standard β-nitrostyrene derivatives requires a rigorous examination of structure-activity relationships (SAR). As of early 2026, recent toxicological evaluations have fundamentally shifted our understanding of how specific functional groups dictate the balance between targeted therapeutic efficacy and indiscriminate cyto/genotoxicity.

This guide provides a comprehensive, data-driven comparison of these compounds, detailing their mechanistic divergence, quantitative toxicity profiles, and the self-validating experimental protocols used to assess them.

Mechanistic Divergence: The Role of the Benzodioxole Ring

β-Nitrostyrenes are well-documented for their anti-proliferative and pro-apoptotic potential, primarily driven by the highly reactive nitrovinyl moiety, which acts as a Michael acceptor[1]. However, this high reactivity often translates to indiscriminate electrophilic attack, leading to severe membrane damage, reactive oxygen species (ROS) generation, and DNA double-strand breaks[1].

The introduction of a benzodioxole ring—forming compounds such as 3,4-methylenedioxy-β-nitrostyrene (MNS) or 5-[(E)-2-nitroethenyl]-1,3-benzodioxole—alters the electron density and provides steric shielding. This modification tunes the electrophilicity of the nitrovinyl group. Rather than indiscriminately alkylating cellular components, benzodioxole nitropropenes act as "soft" electrophiles. They preferentially bind to specific nucleophilic cysteines on target proteins (e.g., NLRP3 inflammasome, Syk/Src kinases, and Caspase-2)[2][3].

Crucially, a landmark March 2026 study in the Archives of Toxicology demonstrated that while the nitrovinyl moiety is vital for cytotoxicity, the addition of the benzodioxole ring uniquely attenuates severe clastogenicity. Specifically, 5-[(E)-2-nitroethenyl]-1,3-benzodioxole was the only tested nitrovinyl derivative that did not induce DNA double-strand breaks[1][4].

G BNS Standard β-Nitrostyrenes NitroMoiety Nitrovinyl Moiety (Electrophilic Center) BNS->NitroMoiety BDNP Benzodioxole Nitropropenes BDNP->NitroMoiety BenzodioxoleRing Benzodioxole Ring (Steric Shielding) BDNP->BenzodioxoleRing ROS ROS & Membrane Damage NitroMoiety->ROS High Reactivity DSB DNA Double-Strand Breaks (γH2A.X Positive) BenzodioxoleRing->DSB Attenuates Clastogenicity Target Targeted Protein Binding (NLRP3, Caspases, PTPs) BenzodioxoleRing->Target Directed Affinity ROS->DSB Severe Genotoxicity Apoptosis Controlled Apoptosis ROS->Apoptosis Cytotoxicity Target->Apoptosis

Fig 1: Divergent toxicity and signaling pathways of standard vs. benzodioxole β-nitrostyrenes.

Comparative Toxicity Profiles

To objectively evaluate these compounds, we must compare their half-maximal inhibitory concentrations (IC50) and genotoxic markers across standardized cell models. Derivatives like CYT-Rx20 (a methoxy/hydroxy-modified β-nitrostyrene) show extreme potency against colorectal and esophageal cancer lines but retain the genotoxic ROS-mediated DNA damage profile[2][5]. In contrast, benzodioxole derivatives maintain targeted cytotoxicity without the associated double-strand breaks[1].

Table 1: Quantitative Cytotoxicity and Genotoxicity Comparison

Compound ClassSpecific CompoundCell ModelCytotoxicity (IC50)Genotoxicity (γH2A.X DSBs)Primary Mechanism of Action
Standard β-Nitrostyrene β-Nitrostyrene (Lead)WS1 / L5178Y~2.5 - 5.0 µg/mLPositive (High) ROS generation, Membrane damage[1]
Benzodioxole Nitropropene 5-[(E)-2-nitroethenyl]-1,3-benzodioxoleWS1 / L5178Y~3.0 - 6.0 µg/mLNegative Targeted apoptosis, PTP/Kinase inhibition[1]
Modified β-Nitrostyrene CYT-Rx20Colorectal (HCT116)1.15 ± 0.15 µg/mLPositive PI3K/AKT & STAT3 suppression, ROS[2][5]
Clinical Control 5-Fluorouracil (5-FU)Colorectal (HCT116)>10.0 µg/mLPositive Thymidylate synthase blockade[5]

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, the following protocols are designed as self-validating systems. The inclusion of internal technical controls guarantees that any observed reduction in cell viability or DNA damage is a direct result of the compound's specific mechanism, rather than assay artifact.

Protocol A: XTT Cell Viability Assay (Cytotoxicity)

Causality Insight: The XTT assay measures cellular metabolic activity. Because β-nitrostyrenes can directly damage cell membranes and disrupt metabolic competence[1], this assay provides a direct readout of acute cytotoxicity.

  • Seeding: Plate target cells (e.g., L5178Y or HCT116) in a 96-well plate at a density of 1×104 cells/well in 100 µL of appropriate media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the test compounds (e.g., MNS, CYT-Rx20) in DMSO. Add to the wells to achieve final concentrations ranging from 0.1 to 20 µg/mL.

  • Internal Controls (Critical):

    • Vehicle Control: 0.1% DMSO (Establishes 0% relative cytotoxicity).

    • Positive Control: Add 1% (v/v) Triton X-100 to designated wells 10 minutes prior to the end of the treatment phase (Establishes 100% relative cytotoxicity)[1].

  • Incubation: Incubate for 48 hours.

  • Detection: Add 50 µL of activated XTT solution to each well. Incubate for 2-4 hours.

  • Quantification: Measure absorbance at 450 nm (reference 650 nm) using a microplate reader. Calculate relative cytotoxicity: ([Treatment - Vehicle] / [Positive Control - Vehicle]) * 100.

Protocol B: γH2A.X Immunofluorescence (Genotoxicity / Clastogenicity)

Causality Insight: The phosphorylation of histone H2A.X (forming γH2A.X) is an early cellular response to DNA double-strand breaks. By tracking γH2A.X foci, we can definitively separate compounds that cause indiscriminate clastogenicity (standard β-nitrostyrenes) from those that do not (benzodioxole derivatives)[1].

  • Preparation: Culture WS1 fibroblasts on sterile glass coverslips in 6-well plates.

  • Exposure: Treat cells with the IC50 concentration of the test compound for 24 hours. Include a vehicle control (0.1% DMSO) and a known clastogen positive control (e.g., Etoposide at 10 µM).

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA for 1 hour. Incubate with primary anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C. Wash and apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstain: Mount coverslips using mounting media containing DAPI to visualize intact nuclei.

  • Validation & Imaging: Use confocal microscopy to quantify the number of γH2A.X foci per nucleus. The absence of foci in the benzodioxole nitropropene group, juxtaposed with high foci counts in the standard β-nitrostyrene group, confirms the protective steric effect of the benzodioxole ring against DNA double-strand breaks[1].

References

  • Sündermann, J., Reamon-Buettner, S. M., Wilde, S., Bitsch, A., & Ziemann, C. (2026). The nitrovinyl moiety determines the cyto- and genotoxic profiles of β-nitrostyrene derivatives: evidence from in silico and in vitro evaluation. Archives of Toxicology.[Link]

  • Lin, C. et al. (2016). The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLOS One.[Link]

  • Yen, C. et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. National Center for Biotechnology Information (NCBI).[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Comprehensive Safety and Operational Guide for Handling 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole As a highly regulated compound, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (commonly referred to as MDP2NP; CAS: 5438-41-5) req...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

As a highly regulated compound, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (commonly referred to as MDP2NP; CAS: 5438-41-5) requires rigorous safety protocols and strict logistical oversight. In professional drug development and analytical settings, handling this crystalline solid demands a self-validating system of Personal Protective Equipment (PPE), engineering controls, and regulatory compliance.

This guide outlines the mechanistic reasoning behind required safety measures, operational handling procedures, and compliant disposal plans.

Hazard Profile and Mechanistic Causality

To design an effective safety protocol, one must understand the chemical and physical nature of the substance [1].

  • Physical State: MDP2NP typically presents as a yellow crystalline solid. The primary physical hazard is the generation of aerosolized dust during weighing or transfer, which can lead to inhalation exposure.

  • Chemical Reactivity: The molecule features a nitroalkene moiety. Nitroalkenes are potent Michael acceptors, meaning they are highly electrophilic and can react with nucleophilic biological macromolecules (such as thiol groups in proteins). This reactivity is the underlying mechanism for its classification as a skin sensitizer, irritant, and potential systemic toxicant upon acute exposure [2].

  • Regulatory Status: In many jurisdictions (e.g., the DEA in the United States), this compound is a strictly controlled precursor. Loss of containment is not just a safety hazard, but a severe regulatory breach.

Personal Protective Equipment (PPE) Specifications

The selection of PPE is dictated by the need to prevent dermal contact and inhalation of crystalline particulates. The following table outlines the mandatory PPE requirements for handling this compound in a laboratory setting.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Prevents fine crystalline dust from contacting ocular mucosa. Standard safety glasses are insufficient against airborne particulates.
Hand Protection Nitrile examination gloves (Minimum 0.11 mm thickness, EN 374 compliant). Double gloving recommended.Nitrile provides excellent resistance to solid organic compounds. Double gloving ensures a sterile barrier is maintained if the outer glove is contaminated and needs immediate removal.
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the solid from migrating up the forearm. The coat must be removed immediately upon suspected contamination.
Respiratory Protection N95, P100 particulate respirator, or half-mask with P3 filters (if handled outside a fume hood).Filters out aerosolized crystalline dust. Note: Primary handling must always occur within a certified chemical fume hood, rendering respirators a secondary/emergency precaution.

Operational Protocols

Every protocol involving highly regulated, hazardous solids must be designed to minimize mechanical agitation, which generates airborne dust.

Protocol A: Safe Weighing and Transfer
  • Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the hood of all unnecessary equipment to minimize turbulence.

  • Static Mitigation: Crystalline powders often hold static charges, causing them to "jump" and contaminate surfaces. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the exterior of the chemical container before opening.

  • Transfer: Use a clean, grounded stainless steel spatula. Avoid pouring the solid directly from the container.

  • Weighing: Place the analytical balance inside the fume hood. If the balance must be outside, weigh the material into a sealable vial inside the hood, cap it tightly, decontaminate the exterior of the vial with a solvent-dampened wipe (e.g., isopropanol), and then transfer it to the external balance.

  • Inventory Logging: Immediately log the exact mass removed in the controlled substances/precursor inventory ledger, as required by local regulatory bodies.

Protocol B: Spill Containment and Decontamination

If a spill occurs, immediate containment is required to prevent the spread of the Michael-acceptor solid.

  • Evacuation & Assessment: If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area to allow suspended dust to settle.

  • PPE Upgrade: Don a P100 particulate respirator before re-entering the spill zone.

  • Containment (Wet Method): Do not dry sweep, as this aerosolizes the chemical. Gently cover the spilled crystals with absorbent paper towels lightly dampened with water or a mild surfactant solution. The moisture binds the dust.

  • Collection: Use a non-sparking scoop to lift the dampened towels and the solid into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe to remove any residual organic residue. Dispose of all wipes in the hazardous waste container.

G Start Spill Identified Assess Assess Extent & Evacuate if >50g Start->Assess PPE Don Maximum PPE (Respirator) Assess->PPE Contain Cover with Damp Absorbent PPE->Contain Collect Collect in Sealable Container Contain->Collect Decon Decontaminate Surface (Soap/Water) Collect->Decon Dispose Label as Hazardous/Regulated Waste Decon->Dispose

Caption: Workflow for the containment and decontamination of a 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole spill.

Waste Management and Disposal Plan

Disposal of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole must comply with both environmental protection regulations (e.g., EPA Resource Conservation and Recovery Act [RCRA]) and controlled substance regulations [3].

  • Segregation: Do not mix this waste with general organic solvent waste. It must be isolated in a dedicated, clearly labeled, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: The waste container must be explicitly labeled with the chemical name, the hazard warnings ("Toxic/Irritant"), and the date of initial accumulation.

  • Disposal Mechanism: The substance cannot be disposed of via municipal waste or wastewater systems. It must be transferred to a licensed hazardous waste contractor for high-temperature incineration.

  • Regulatory Documentation: Because it is a regulated precursor, the disposal process must be documented, witnessed, and logged in the facility's precursor inventory to prove that the material was destroyed and not diverted.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5319349, 3,4-Methylenedioxyphenyl-2-nitropropene. PubChem; 2024. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 1910.132. United States Department of Labor. Available from:[Link]

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